3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Description
3-Methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a polycyclic heteroaromatic compound characterized by a fused benzimidazo-isoquinolinone backbone. Its structure includes a methoxymethyl (-OCH₃-CH₂-) substituent at the 3-position, which modulates electronic properties and solubility. These compounds exhibit tunable photophysical and electrochemical behaviors due to their π-conjugated systems and substituent effects .
Properties
CAS No. |
82457-10-1 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
17-(methoxymethyl)-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one |
InChI |
InChI=1S/C20H14N2O2/c1-24-11-12-9-10-14-18-13(12)5-4-6-15(18)20(23)22-17-8-3-2-7-16(17)21-19(14)22/h2-10H,11H2,1H3 |
InChI Key |
MCSXTEUHUXINFC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C=CC=C3C2=C(C=C1)C4=NC5=CC=CC=C5N4C3=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- o-Phenylenediamine : Serves as the precursor for the benzimidazole ring.
- 4-Bromo-1,8-naphthalic anhydride : Used in related syntheses for halogenated analogs, indicating the utility of naphthalic anhydrides in ring construction.
- Methoxymethylating agents : Such as chloromethyl methyl ether or related reagents for introducing the methoxymethyl substituent.
Stepwise Synthetic Route
Reaction Conditions and Optimization
- Microwave irradiation has been reported to significantly reduce reaction times and improve yields during cyclization steps.
- Use of aluminum(III) oxide as a catalyst or support enhances the efficiency of ring closure.
- Control of temperature (typically 80–120 °C) and solvent polarity (e.g., DMSO, DMF) is critical for optimal methoxymethylation.
- Radical-mediated cyclization methods have been explored for related benzimidazoisoquinolinone derivatives, employing oxidants like ammonium persulfate under metal-free conditions, which may be adapted for this compound.
- The cyclization step likely proceeds via nucleophilic attack of the benzimidazole nitrogen on an activated carbonyl or halide intermediate, facilitated by Lewis acid catalysis (Al2O3).
- Methoxymethylation involves nucleophilic substitution at the 3-position, where the methoxymethyl group is introduced via an electrophilic reagent.
- Radical pathways have been demonstrated in related systems, where decarboxylative radical intermediates enable ring formation under mild, metal-free conditions.
The preparation of this compound is achieved through a carefully orchestrated multi-step synthesis involving condensation, cyclization, and selective methoxymethylation. Advances in microwave-assisted synthesis and radical-mediated cyclization have improved reaction efficiency and yields. The use of aluminum(III) oxide as a catalyst and controlled reaction conditions are critical for successful preparation. These methods are supported by detailed experimental data and mechanistic studies from diverse research sources, underscoring the compound’s synthetic accessibility and potential for further functionalization.
Chemical Reactions Analysis
3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is with a molecular weight of approximately 314.34 g/mol. The compound features a unique fused ring system comprising benzimidazole and isoquinoline moieties, which contributes to its distinctive chemical properties and biological activities.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as aryl hydrocarbon receptor (AhR) agonists. These compounds can induce cell cycle arrest or apoptosis in various cancer cell lines, making them promising candidates for cancer therapy. Notably, they have been shown to selectively inhibit the growth of triple-negative breast cancer stem cells while exhibiting minimal cytotoxicity towards normal human cells. This selective action underscores their potential as therapeutic agents in cancer treatment.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzimidazole ring through cyclization reactions.
- Introduction of the methoxymethyl group at the 3-position via alkylation methods.
- Purification through recrystallization or chromatography techniques.
This careful control of reaction conditions is crucial for achieving high yield and purity of the final product.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers investigated the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in triple-negative breast cancer models compared to control groups. The compound was found to induce apoptosis through the activation of AhR signaling pathways.
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanistic insights into how this compound interacts with cellular targets. Using fluorescence resonance energy transfer (FRET) assays, researchers demonstrated that this compound binds preferentially to AhR over other receptors, suggesting a selective pathway for therapeutic intervention in cancer treatment.
Mechanism of Action
The mechanism of action of 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. Its fluorescence properties allow it to bind to certain biomolecules, making it useful for imaging and diagnostic purposes . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
Key analogs and their substituent-driven properties are summarized below:
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Reduce HOMO-LUMO gaps, enhancing charge transport in memristors and redshift optoelectronic spectra .
- Electron-Donating Groups (e.g., -OCH₃, -CH₂OCH₃): Improve solubility in polar solvents (e.g., methoxyethanol, DMSO) and modulate AhR binding affinity .
- Bulkier Substituents (e.g., -COCH₃): Introduce steric hindrance, affecting polymer crystallinity and dye aggregation .
Key Research Findings
- Synthetic Flexibility: Suzuki coupling and cyclization reactions enable precise substitution at positions 3, 4, 10, and 11 .
- Multifunctional Materials: Derivatives like 10,11-2TPA-BBI combine mechanochromic luminescence (MCL) and thermally activated delayed fluorescence (TADF) via donor-acceptor engineering .
- Stability Challenges: Halogenated analogs (e.g., 10-Cl-BBQ) face metabolic clearance issues, prompting studies on rapid detoxification pathways .
Biological Activity
Introduction
3-Methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one (CAS Number: 82457-10-1) is a complex organic compound notable for its unique molecular structure, which incorporates fused ring systems of benzimidazole and isoquinoline. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in cancer therapy.
Chemical Properties
- Molecular Formula : C20H14N2O2
- Molecular Weight : Approximately 314.34 g/mol
- Structural Features : The presence of a methoxymethyl group at the 3-position of the benzimidazole ring enhances its biological properties and influences its interaction with various biological targets.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as aryl hydrocarbon receptor (AhR) agonists. These compounds have been shown to:
- Induce cell cycle arrest or apoptosis in various cancer cell lines.
- Selectively inhibit the growth of triple-negative breast cancer stem cells , demonstrating minimal cytotoxicity towards normal human cells. This selectivity highlights their potential as therapeutic agents in cancer treatment .
The mechanism through which this compound exerts its effects involves:
- Binding Affinity Studies : Interaction studies reveal how these compounds bind to cellular receptors and enzymes involved in cancer progression.
- Cellular Pathways : The activation of AhR may lead to the modulation of gene expression associated with cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 7H-Benzimidazo[2,1-a]benzo[de]isoquinolin-7-one | 23749-58-8 | Aryl hydrocarbon receptor agonist; potential anti-cancer properties |
| 10-Methoxy-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one | 15220-29-8 | Similar AhR activity; varied substitution effects |
| Naphthoylenebenzimidazole | N/A | Exhibits fluorescence properties; used in dye applications |
The specific methoxymethyl substitution pattern in this compound enhances its biological activity while maintaining structural integrity compared to its analogs. This specificity may lead to distinct pharmacological profiles and therapeutic applications not observed in other similar compounds .
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability among triple-negative breast cancer cells while sparing normal cells .
- Mechanistic Insights : Research involving molecular docking simulations indicated strong binding interactions with AhR, suggesting a potential pathway for therapeutic intervention .
Q & A
Q. What are the standard synthetic routes for 3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one?
The compound is synthesized via condensation reactions involving naphthalene-1,8-dicarboxylic anhydride derivatives and substituted diamines. For example, 4-chloro-1,8-naphthalic anhydride can react with o-phenylenediamine under reflux in acetic acid to form the benzimidazo-isoquinolinone core. Methoxymethyl groups are introduced via nucleophilic substitution or post-synthetic modification using methoxymethyl chloride. Purification typically involves column chromatography or recrystallization from DMSO/methanol mixtures .
Q. How is the compound characterized for structural confirmation?
Structural confirmation relies on spectroscopic and crystallographic methods:
- UV/Vis spectroscopy : Absorption peaks (e.g., 442 nm and 505 nm) correlate with π→π* transitions in the conjugated aromatic system .
- Single-crystal X-ray diffraction : Orthorhombic crystal systems (space group P2₁2₁2₁) reveal coplanar aromatic rings and π–π stacking interactions (centroid–centroid distance ~3.5 Å) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of methoxymethyl groups) confirm substituent positions .
Q. What are the solubility properties of this compound, and how should it be handled in experimental workflows?
The compound is insoluble in water but dissolves in polar aprotic solvents like DMSO and methanol. For biological applications (e.g., pH sensing), stock solutions are prepared in DMSO and diluted in buffer systems. Precipitation in aqueous media requires sonication or surfactant additives .
Advanced Research Questions
Q. How do substituents (e.g., methoxymethyl, thioether) influence UV/Vis absorption spectra?
Substituents alter electron density and conjugation pathways:
- Electron-donating groups (e.g., methoxymethyl) redshift absorption maxima by stabilizing excited states.
- Thioether/sulphone groups at the 4-position enhance molar absorptivity due to extended conjugation. Methodology : Compare derivatives synthesized via 4-chloro-1,8-naphthalic anhydride with thiols or halides. Use TD-DFT calculations to model electronic transitions .
Q. What experimental approaches assess fluorescence quenching mechanisms in this compound?
Fluorescence quenching by protic solvents or H-bond donors (e.g., dihydroxybenzenes) is studied via:
- Solvatochromism : Measure emission shifts in solvents of varying polarity (e.g., acetonitrile vs. methanol).
- Titration assays : Add incremental amounts of H-bond donors (e.g., 1,3-dihydroxybenzene) and monitor emission intensity (λex = 454 nm, λem = 508 nm).
- Crystallography : Co-crystallize the compound with H-bond donors to visualize interaction sites .
Q. How can this compound be optimized for fluorescent labeling of biomolecules (e.g., carnitine)?
Functionalization : Introduce reactive groups (e.g., aminoethyl) at the 4-position via nucleophilic substitution. Conjugation : React with target biomolecules using carbodiimide crosslinkers (e.g., EDC) in acetonitrile/water (pH 6.5). Validation : Confirm labeling efficiency via HPLC-MS and fluorescence microscopy (detection limit ~12 fmol) .
Q. What roles do structural modifications play in dyeing synthetic fibers (e.g., polyester)?
Substitution patterns (e.g., 3- vs. 4-thioether groups) dictate dye-fiber affinity and fastness:
Q. How can researchers investigate intramolecular charge transfer (ICT) in derivatives of this compound?
Photophysical analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
